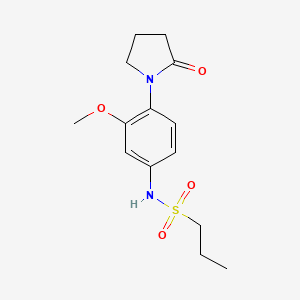
N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)propane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of organic compounds known as phenylpyrrolidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrrolidine ring. Pyrrolidine is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrrolidine derivatives are often synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding modes to enantioselective proteins .Molecular Structure Analysis
The molecular structure of this compound likely includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The pyrrolidine ring is often used by medicinal chemists to obtain compounds for the treatment of human diseases .Scientific Research Applications
N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)propane-1-sulfonamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. Studies have shown that this compound exhibits anti-proliferative effects on cancer cells, inducing cell cycle arrest and apoptosis. This compound has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines and chemokines. These findings suggest that this compound could be a promising candidate for the development of new cancer and anti-inflammatory therapies.
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The pyrrolidine ring is known to interact with various targets, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage due to the non-planarity of the ring .
Mode of Action
Compounds with a pyrrolidine ring are known to have diverse biological profiles due to the different binding modes to enantioselective proteins . The spatial orientation of substituents can lead to a different biological profile of drug candidates .
Biochemical Pathways
Compounds with a pyrrolidine ring are known to influence various biological activities .
Result of Action
Compounds with a pyrrolidine ring are known to have diverse biological activities .
Action Environment
The structure–activity relationship (sar) of compounds with a pyrrolidine ring has been studied, showing that different substituents and their spatial orientation can lead to a different biological profile of drug candidates .
Advantages and Limitations for Lab Experiments
N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)propane-1-sulfonamide has several advantages for use in lab experiments, including its high purity and stability. This compound is also relatively easy to synthesize, making it readily available for use in research. However, there are some limitations to the use of this compound in lab experiments, including its potential toxicity and limited solubility in aqueous solutions. These limitations should be taken into consideration when designing experiments using this compound.
Future Directions
There are several future directions for research on N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)propane-1-sulfonamide, including the development of new therapeutic applications and the optimization of its synthesis and formulation. Further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity. Additionally, the use of this compound in combination with other drugs or therapies should be explored to enhance its therapeutic efficacy. Overall, this compound is a promising compound that has the potential to advance our understanding and treatment of cancer and inflammatory diseases.
Synthesis Methods
The synthesis of N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)propane-1-sulfonamide involves several steps, including the reaction of 3-methoxy-4-(2-oxopyrrolidin-1-yl)aniline with chlorosulfonic acid, followed by the reaction with 1-propanesulfonic acid. The resulting product is then purified through recrystallization to obtain this compound as a white solid. The synthesis of this compound has been optimized to ensure high yields and purity, making it suitable for use in scientific research.
properties
IUPAC Name |
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-3-9-21(18,19)15-11-6-7-12(13(10-11)20-2)16-8-4-5-14(16)17/h6-7,10,15H,3-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGWFEQBWQBVHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC(=C(C=C1)N2CCCC2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2476847.png)
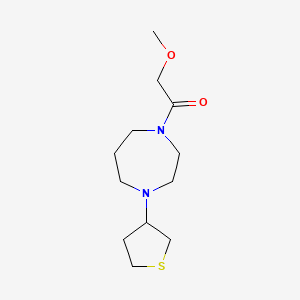
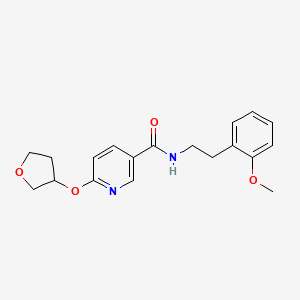
![2-(2,4-dichlorophenoxy)-N-[2-(4-fluorophenoxy)ethyl]propanamide](/img/structure/B2476853.png)
![3-Cyclopropyl-1-[1-(4-oxo-4-phenylbutanoyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2476855.png)

![2-{5-Methyl-2-[4-(propan-2-yl)phenyl]-1,3-oxazol-4-yl}acetic acid](/img/structure/B2476857.png)
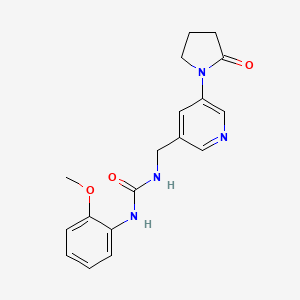
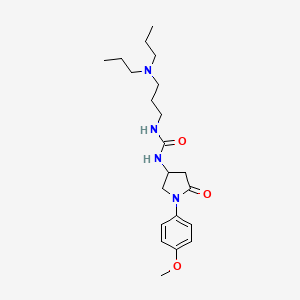
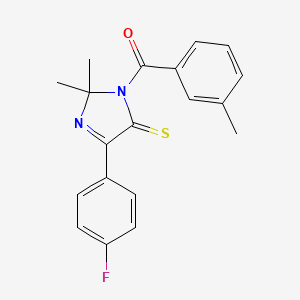
![1-[3-(methylsulfanyl)phenyl]tetrahydro-2H-imidazol-2-one](/img/structure/B2476864.png)


![N-[(2-chlorophenyl)methyl]-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2476869.png)